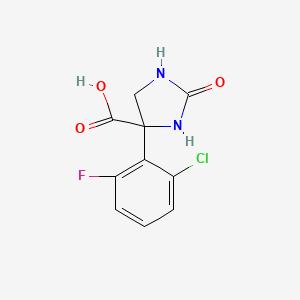

![molecular formula C12H15N3O2S B2529859 2-(2-乙氧基乙硫基)-7-甲基吡啶并[1,2-a][1,3,5]三嗪-4-酮 CAS No. 896317-28-5](/img/structure/B2529859.png)

2-(2-乙氧基乙硫基)-7-甲基吡啶并[1,2-a][1,3,5]三嗪-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazine derivatives typically involves the reaction of cyanuric chloride with different nucleophiles. For instance, benzenesulfonamide derivatives incorporating triazine moieties were obtained by reacting cyanuric chloride with sulfanilamide, homosulfanilamide, or 4-aminoethylbenzenesulfonamide, followed by derivatization with nucleophiles such as water, methylamine, or aliphatic alcohols . Another synthesis approach involves a solvent-free interaction between 5-cyano-1,2,4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines, leading to the formation of pyridine derivatives under autoclave conditions .

Molecular Structure Analysis

The molecular structure of triazine derivatives shows evidence of aromatic delocalization, particularly in the pyrazole rings. The conformations of the ethylsulfanyl substituents vary among different compounds, affecting the overall molecular geometry . X-ray crystallography data reveal that these compounds can crystallize in non-centrosymmetric space groups with significant intermolecular interactions, such as N···H contacts .

Chemical Reactions Analysis

The triazine derivatives exhibit reactivity towards various nucleophiles, which allows for the synthesis of a diverse library of compounds. The methylsulfanyl group in these compounds is stable and undergoes no transformations during the synthesis stages, as evidenced by 1H NMR and ESI-MS data . The reactivity of these compounds can be further explored to develop novel derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure and substituents. For example, the presence of the ethylsulfanyl group contributes to the stability of the compound and its crystalline form. The intermolecular interactions, such as hydrogen bonds and pi-stacking, can affect the compound's solubility and melting point . The inhibition of carbonic anhydrase isozymes by these compounds suggests that they have significant affinity and selectivity, which can be fine-tuned by modifying their structure .

科学研究应用

分子结构和芳香离域

研究表明,与2-(2-乙氧基乙硫基)-7-甲基吡啶并[1,2-a][1,3,5]三嗪-4-酮结构相似的化合物在其杂环成分中表现出显着的键固定和芳香离域。这些化合物的晶体结构没有显示出氢键,但显示出将分子连接成中心对称二聚体的π堆叠相互作用,这表明在材料科学中设计具有特定电子或光学性质的分子具有潜在应用 (Insuasty et al., 2008).

抗菌和抗真菌活性

对三嗪化合物的衍生物的研究已经确定了抗菌和抗真菌活性,为开发新的治疗剂提供了途径。三嗪衍生物的某些合成的席夫碱对植物病原体的抗真菌活性优于标准药物,表明它们作为新型抗真菌剂的潜力 (Yang Qingcu, 2014).

合成和化学反应

已经为三嗪衍生物开发了创新的合成路线,为进一步的化学转化提供了有价值的中间体。这些合成方法使人们能够探索三嗪的化学及其在生产各种功能化分子的应用中,这在药物发现和材料科学中可能是有用的 (Heras et al., 2003).

生物无机化学和蛋白质结合

已经探索了磺化锌-三嗪配合物的合成和表征,以了解它们在生物应用中的潜力。研究这些配合物与牛血清白蛋白(BSA)的结合表明显着的结合常数,表明此类配合物可用于药物递送系统或作为生物无机化学中的探针 (Abeydeera et al., 2018).

属性

IUPAC Name |

2-(2-ethoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-3-17-6-7-18-11-13-10-5-4-9(2)8-15(10)12(16)14-11/h4-5,8H,3,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAXOOVRJJNWJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCSC1=NC(=O)N2C=C(C=CC2=N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2529777.png)

![1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B2529778.png)

![3-({1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2529780.png)

![Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate](/img/structure/B2529782.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2529784.png)

![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2529788.png)

![2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B2529790.png)

![2-Benzamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2529796.png)

![2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2529797.png)